Lipophilicity and CNS Drug-Likeness: Cyclopentyl vs. N-Methyl 4-Aminopiperidine Scaffold
The target compound's free base form (1-Cyclopentylpiperidin-4-amine) possesses a calculated LogP (XLogP3) of 1.1 [1]. In contrast, a common smaller analog, N-methylpiperidin-4-amine, has a calculated LogP of approximately -0.2 [2]. This 1.3 log unit difference indicates the cyclopentyl-substituted compound is over an order of magnitude more lipophilic, a property known to be a critical driver for passive blood-brain barrier (BBB) permeability [3].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (Free base) |
| Comparator Or Baseline | N-methylpiperidin-4-amine: XLogP3 ≈ -0.2 |
| Quantified Difference | Δ LogP ≈ 1.3 |
| Conditions | Computed value based on XLogP3 algorithm |
Why This Matters
This lipophilicity difference directly impacts CNS drug-likeness, making the target compound a more suitable starting point for optimizing brain exposure in neurological disease programs.
- [1] Kuujia.com. (n.d.). Cas no 132740-50-2 (1-Cyclopentylpiperidin-4-amine). Computed Properties: XLogP3. View Source
- [2] PubChem. (n.d.). N-Methyl-4-piperidinamine. Computed Properties: XLogP3. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
